

# The Historical Role of Levamisole Hydrochloride in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Levamisole hydrochloride, a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent in the 1960s.[1] Its journey into cancer research began with the serendipitous discovery of its immunomodulatory properties.[1] This guide provides an in-depth technical overview of the historical use of Levamisole in oncology, focusing on its mechanism of action, key clinical findings, and the experimental protocols that defined its era in cancer immunotherapy, particularly as an adjuvant treatment for colorectal cancer. Although its use in oncology has largely been superseded by more modern therapies, the story of Levamisole offers valuable lessons in the development of immunomodulatory drugs.

# Mechanism of Action: An Immunomodulatory Approach

Levamisole's primary anticancer effect is not through direct cytotoxicity but via the potentiation of the host's immune response.[2][3] It was observed to restore depressed immune function rather than stimulating it to above-normal levels.[4] The drug's immunomodulatory effects are complex and appear to be dependent on the dose, timing of administration, and the patient's immune status.[5] The core of its activity lies in its influence on various immune cells, including T-lymphocytes, macrophages, and dendritic cells.[6][7]



## **Signaling Pathways**

Levamisole's immunomodulatory effects are mediated through several signaling pathways. In dendritic cells (DCs), Levamisole has been shown to interact with Toll-like receptor 2 (TLR-2), leading to the activation of downstream pathways including Nuclear Factor-kappa B (NF-κB), Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and c-Jun N-terminal Kinase (JNK). This activation results in the maturation of DCs, characterized by the increased expression of costimulatory molecules like CD80, CD86, and CD83, and the production of cytokines such as IL-12 and IL-10.[8][9]

In T-cells, Levamisole has been suggested to influence the JAK/STAT and TLR signaling pathways.[10] Some studies also indicate that Levamisole can induce a p53-dependent DNA damage response in activated T-cells, leading to cell cycle arrest.[11] This complex interplay of signaling cascades ultimately aims to enhance a T helper 1 (Th1) type immune response, which is crucial for anti-tumor immunity.[9]





Simplified Signaling Pathway of Levamisole in an Antigen Presenting Cell (APC)

Click to download full resolution via product page

Caption: Simplified signaling cascade of Levamisole in an antigen-presenting cell.

(Th1 Response)



## **Experimental Protocols**

The investigation of Levamisole's immunomodulatory effects relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in the historical literature.

# Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

A foundational step for in vitro immunological assays was the isolation of PBMCs from whole blood.

#### Protocol:

- Whole blood was collected in tubes containing an anticoagulant (e.g., heparin).
- The blood was diluted with an equal volume of phosphate-buffered saline (PBS).
- The diluted blood was carefully layered over a Ficoll-Paque density gradient.
- The sample was centrifuged at approximately 400 x g for 30 minutes at room temperature with the brake off.
- The layer of mononuclear cells at the plasma-Ficoll interface was carefully collected.
- The collected cells were washed with PBS and centrifuged to pellet the cells.
- The cell pellet was resuspended in the appropriate culture medium for subsequent assays.
   [12]

## **T-Cell Proliferation Assay**

To determine the effect of Levamisole on T-cell proliferation, a common method was the [3H]-thymidine incorporation assay or, in later studies, dye dilution assays.

Protocol ([3H]-thymidine incorporation):



- Isolated PBMCs were seeded in 96-well plates at a concentration of 1-2 x 10<sup>5</sup> cells per well.
- Cells were cultured in complete RPMI-1640 medium.
- A stimulating agent, such as Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies, was added to the wells to induce T-cell proliferation.
- Levamisole was added at various concentrations to the experimental wells.
- The plates were incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- [3H]-thymidine was added to each well for the final 18 hours of incubation.
- Cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a scintillation counter. An increased count indicated enhanced proliferation.
   [5]

# **Cytokine Secretion Analysis**

The effect of Levamisole on the production of cytokines by immune cells was typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

#### Protocol (ELISA):

- PBMCs were cultured in a similar manner to the T-cell proliferation assay, with or without a stimulating agent and with varying concentrations of Levamisole.
- After a 24-48 hour incubation period, the cell culture supernatants were collected.
- The concentration of specific cytokines (e.g., IL-2, IFN-y, IL-10, IL-12) in the supernatants
  was determined using commercially available ELISA kits according to the manufacturer's
  instructions.[13] This involved coating a 96-well plate with a capture antibody, adding the
  supernatant, followed by a detection antibody, a substrate, and measuring the resulting color
  change.[14]





Click to download full resolution via product page

Caption: Workflow for in vitro assessment of Levamisole's immunomodulatory effects.

### **Clinical Trials in Colorectal Cancer**

The most significant historical application of Levamisole in oncology was as an adjuvant therapy for colorectal cancer, most notably in combination with the chemotherapeutic agent 5-fluorouracil (5-FU).

## **Key Clinical Trial Data**

Several large-scale, randomized clinical trials in the 1980s and 1990s established the efficacy of Levamisole plus 5-FU in reducing the risk of recurrence and death in patients with resected Stage III (Dukes' C) colon cancer.[4][7][15] However, other studies did not show a significant benefit, and some even suggested a worse prognosis with the addition of Levamisole.[16]



| Trial/Study                    | Patient<br>Population                            | Treatment Arms                                                                                             | Key Findings                                                                                                                                       | Reference |
|--------------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Moertel et al.<br>(1990, 1995) | Resected Stage<br>III (Dukes' C)<br>Colon Cancer | 1. Observation2. Levamisole alone3. Levamisole + 5- FU                                                     | Levamisole + 5- FU reduced recurrence by 41% and death rate by 33% compared to observation. Levamisole alone had no significant effect.            | [4]       |
| Windle et al.<br>(1987)        | Curatively<br>resected<br>colorectal cancer      | 1. Supportive<br>treatment2. 5-FU<br>alone3. 5-FU +<br>Levamisole                                          | 5-year tumor<br>recurrence-<br>related death<br>rates: 52%<br>(control), 44% (5-<br>FU), 32% (5-FU<br>+ Levamisole).                               |           |
| O'Connell et al.<br>(2006)     | High-risk Stage<br>II/III Colon<br>Cancer        | 1. Standard-dose Levamisole + 5- FU + Leucovorin2. High-dose Levamisole + 5- FU + Leucovorin               | No significant difference in disease-free or overall survival between the two arms. High-dose Levamisole was associated with significant toxicity. | _         |
| Köhne et al.<br>(2003)         | Stage III Colon<br>Cancer                        | 1. 5-FU2. 5-FU +<br>Levamisole3. 5-<br>FU + Interferon<br>alfa4. 5-FU +<br>Levamisole +<br>Interferon alfa | Addition of Levamisole to 5- FU significantly worsened the prognosis (higher                                                                       | [16]      |



risk of relapse and death).

# Representative Treatment Protocol: Levamisole and 5-FU

Based on the landmark trials, a standard adjuvant treatment protocol for Stage C colon cancer emerged.

#### Protocol:

- Levamisole: 50 mg orally three times a day for 3 days, repeated every 2 weeks for one year.
- 5-Fluorouracil (5-FU): 450 mg/m² intravenously daily for 5 days, and then, beginning at day 28, weekly for 48 weeks.[4]
- Initiation of Therapy: Treatment was typically initiated within 1 to 5 weeks after surgery.

## **Adverse Effects**

The combination of Levamisole and 5-FU was generally considered tolerable, with side effects primarily attributed to 5-FU, including nausea, vomiting, stomatitis, diarrhea, and dermatitis.[4] However, Levamisole itself was associated with specific and sometimes severe adverse reactions. The most significant of these was agranulocytosis, a potentially life-threatening decrease in white blood cells.[3] Other reported side effects included skin rash, flu-like symptoms, and central nervous system disturbances.[16]

## Conclusion

Levamisole Hydrochloride holds a unique place in the history of cancer research as one of the early agents to demonstrate the potential of immunotherapy. Its use as an adjuvant with 5-FU for colon cancer represented a significant step forward in the treatment of this disease at the time. While its clinical application in oncology has waned due to the development of more effective and less toxic immunotherapies and targeted agents, the study of Levamisole provided valuable insights into the complex interplay between the immune system and cancer.



The historical data underscores the importance of patient selection, dose optimization, and the potential for both beneficial and detrimental effects when modulating the immune system in the context of cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. graphviz.org [graphviz.org]
- 2. Fluorouracil plus levamisole as effective adjuvant therapy after resection of stage III colon carcinoma: a final report PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reversal of cellular unresponsiveness induced by levamisole PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levamisole and 5-fluorouracil therapy for resected colon cancer: a new indication PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of levamisole PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential immunomodulatory effect of levamisole in humans and farm animals PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Large scale trial for adjuvant treatment in high risk resected colorectal cancers. Rationale
  to test the combination of loco-regional and systemic chemotherapy and to compare Ileucovorin + 5-FU to levamisole + 5-FU PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance PMC [pmc.ncbi.nlm.nih.gov]
- 15. Five year results of a randomized trial of adjuvant 5-fluorouracil and levamisole in colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized clinical trial of high-dose levamisole combined with 5-fluorouracil and leucovorin as surgical adjuvant therapy for high-risk colon cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Historical Role of Levamisole Hydrochloride in Oncology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000459#historical-use-of-levamisole-hydrochloride-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com